5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
Description
The compound 5-(4-chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a thienopyrimidine derivative featuring a bicyclic thieno[2,3-d]pyrimidine core. Key structural elements include:
- 5-position: A 4-chlorophenyl group, contributing halogen-mediated hydrophobic interactions.
- 4-position: A piperazine ring substituted with a bulky (2-chlorophenyl)(phenyl)methyl group, which introduces steric and electronic complexity.
The piperazine moiety enhances solubility and provides a handle for structural diversification .
Properties
Molecular Formula |
C29H24Cl2N4S |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H24Cl2N4S/c30-22-12-10-20(11-13-22)24-18-36-29-26(24)28(32-19-33-29)35-16-14-34(15-17-35)27(21-6-2-1-3-7-21)23-8-4-5-9-25(23)31/h1-13,18-19,27H,14-17H2 |
InChI Key |
WQAIQVFWPIAEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Thiophene Derivatives
2-Amino-3-cyano-4,5-disubstituted thiophenes serve as common intermediates. For example, 1a (2-amino-3-cyano-4,5-dimethylthiophene) undergoes cyclization with formamide under reflux to yield the pyrimidine core. Microwave irradiation (800 W, 20 seconds) significantly reduces reaction time and improves yields.
Reaction Conditions:
Alternative Cyclization Agents
Functionalization at Position 4
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives.
Synthesis of 4-[(2-Chlorophenyl)(phenyl)methyl]piperazine
The piperazine side chain is prepared via reductive amination or alkylation:
-
Benzylation: Reacting piperazine with (2-chlorophenyl)(phenyl)methanol in the presence of HCl yields the substituted piperazine.
-
Reductive Amination: Condensing piperazine with (2-chlorophenyl)(phenyl)ketone using sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimized Conditions:
Coupling to the Pyrimidine Core
The 4-chlorothieno[2,3-d]pyrimidine reacts with the substituted piperazine in anhydrous toluene under reflux. Triethylamine (Et₃N) is added to scavenge HCl.
Representative Protocol:
Introduction of the 5-(4-Chlorophenyl) Group
The 4-chlorophenyl moiety is introduced via Suzuki-Miyaura coupling or direct substitution.
Suzuki Coupling
A palladium-catalyzed cross-coupling between 5-bromo-thieno[2,3-d]pyrimidine and 4-chlorophenylboronic acid is employed.
Conditions:
Direct Electrophilic Substitution
In some cases, the 4-chlorophenyl group is pre-installed on the thiophene precursor prior to cyclization. This minimizes post-cyclization functionalization steps.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Sequential Functionalization | High modularity; adaptable to analogs | Multiple purification steps | 50–60% |
| Pre-Substituted Cyclization | Fewer steps; higher efficiency | Limited substrate scope | 70–75% |
| Microwave-Assisted Synthesis | Rapid reaction times; energy-efficient | Specialized equipment required | 65–70% |
Challenges and Optimization Strategies
Regioselectivity in Piperazine Substitution
Steric hindrance from the bulky (2-chlorophenyl)(phenyl)methyl group necessitates excess piperazine (1.5 equivalents) and prolonged reaction times.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Analog 1 : 5-(4-Chlorophenyl)-4-[4-(3-Methylphenyl)Piperazin-1-Yl]Thieno[2,3-d]Pyrimidine
- Piperazine substituent : 3-Methylphenyl.
- Molecular weight : 421.0 g/mol; XLogP3 : 6.2 .
- Comparison : The smaller 3-methylphenyl group reduces steric hindrance compared to the target compound’s (2-chlorophenyl)(phenyl)methyl group. This may enhance membrane permeability but reduce target binding affinity due to weaker hydrophobic interactions.
Analog 2 : 4-[4-(3,4-Dichlorophenyl)Piperazin-1-Yl]-6-Methyl-5-Phenylthieno[2,3-d]Pyrimidine
- Piperazine substituent : 3,4-Dichlorophenyl.
- Additional modifications : 6-Methyl and 5-phenyl groups .
- The target compound lacks these modifications, suggesting divergent SAR (structure-activity relationship) profiles.
Analog 3 : 5-(4-Chlorophenyl)-4-(4-(2-Methylallyl)Piperazin-1-Yl)Thieno[2,3-d]Pyrimidine
Substituent Variations on the Thienopyrimidine Core
Analog 4 : 4-[4-(3,4-Dichlorophenyl)Piperazin-1-Yl]-5-(4-Fluorophenyl)-6-Methylthieno[2,3-d]Pyrimidine
- 5-position : 4-Fluorophenyl; 6-position : Methyl.
- Comparison : The target compound’s 4-chlorophenyl group at the 5-position offers stronger hydrophobic interactions than fluorine. The 6-methyl group in the analog may restrict ring flexibility, affecting binding pocket accommodation.
Analog 5 : 1-[5-(4-Chlorophenyl)Thieno[2,3-d]Pyrimidin-4-Yl]Piperidine-4-Carboxamide
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~495.4* | ~7.0* | 5 | 5 |
| Analog 1 | 421.0 | 6.2 | 5 | 3 |
| Analog 3 | 392.9 | 5.8 | 4 | 4 |
| Analog 5 | 380.9 | 4.1 | 5 | 4 |
*Estimated based on structural similarity.
- Rotatable bonds : The (2-chlorophenyl)(phenyl)methyl group increases flexibility, possibly affecting entropic penalties during binding .
Biological Activity
The compound 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H23ClN2S
- Molecular Weight : 404.89 g/mol
- IUPAC Name : 5-(4-chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
This compound features a thieno[2,3-d]pyrimidine core linked to a piperazine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds structurally similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines. In one study, several derivatives exhibited significant antiproliferative activity, with some achieving a growth inhibition (GI) value of over 80% against non-small cell lung cancer (NSCLC) lines at concentrations as low as 10 μM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Many pyrimidine derivatives interact with kinase receptors, which are critical in cancer signaling pathways. This interaction may lead to the inhibition of tumor growth and proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
Pharmacokinetics and Drug-Likeness
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds indicate favorable drug-likeness properties. These properties are essential for the development of effective therapeutic agents .
Study 1: Anticancer Evaluation
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their anticancer efficacy. The compound exhibited strong cytotoxicity against several cancer cell lines, including HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The results indicated that modifications to the piperazine moiety significantly influenced biological activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of related compounds. The synthesized derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Some derivatives showed promising inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
Summary of Biological Activities
| Activity Type | Compound | Cell Line/Target | Concentration | Effect (%) |
|---|---|---|---|---|
| Anticancer Activity | Thieno-Pyrimidine Derivative | HOP-92 (NSCLC) | 10 μM | 86.28 |
| Anticancer Activity | Thieno-Pyrimidine Derivative | HCT-116 (Colorectal) | 10 μM | 40.87 |
| AChE Inhibition | Piperazine Derivative | AChE | - | Significant |
| Urease Inhibition | Piperazine Derivative | Urease | - | Significant |
ADME-Tox Predictions
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Blood-Brain Barrier Penetration | Moderate |
| Metabolism | Hepatic |
| Toxicity | Low |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:
- Piperazine coupling : Reacting chlorophenyl intermediates with substituted piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Thieno-pyrimidine core formation : Using thiourea or thioacetamide in acidic conditions to cyclize precursor molecules .
- Optimization : Reaction temperature (80–120°C), solvent polarity, and pH control (e.g., using NaOH/HCl) are critical for minimizing side products .
Example Table: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine coupling | DMF, 100°C, 12 h | 65–75 | ≥95% |
| Cyclization | H2SO4 (cat.), thiourea, ethanol, reflux | 50–60 | ≥90% |
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-thieno[2,3-d]pyrimidine connectivity .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 505.12) .
- X-ray crystallography : Resolves stereochemistry of the (2-chlorophenyl)(phenyl)methyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or GPCRs .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell line origins (e.g., ATCC vs. non-certified lines) or incubation times .
- Compound purity : Impurities >5% (e.g., unreacted piperazine intermediates) can skew results; validate via HPLC .
- Solubility : Use DMSO stocks ≤0.1% v/v to avoid solvent interference in cellular assays .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Modifications to the chlorophenyl, piperazine, or thieno-pyrimidine moieties significantly impact activity:
- Chlorophenyl position : 4-Cl enhances kinase inhibition vs. 2-Cl, which improves antimicrobial activity .
- Piperazine substitution : Bulkier groups (e.g., biphenyl) reduce solubility but increase target affinity .
Example Table: SAR Trends
| Modification Site | Structural Change | Biological Impact |
|---|---|---|
| Piperazine N-substituent | Biphenyl vs. methyl | ↑ Target selectivity, ↓ solubility |
| Thieno-pyrimidine C4 | Cl vs. F | ↑ Antimicrobial potency |
Q. What computational strategies predict target binding and pharmacokinetics?
- Molecular docking : Use PDB ligands (e.g., kinase inhibitors) to model interactions with the piperazine-thieno core .
- ADMET prediction : Tools like SwissADME assess logP (∼3.5) and bioavailability (Lipinski’s rule compliance) .
- MD simulations : Evaluate stability of the (2-chlorophenyl)(phenyl)methyl group in hydrophobic pockets .
Q. How are challenges in scaling synthesis addressed while maintaining yield?
- Catalytic optimization : Replace stoichiometric bases (e.g., NaOH) with recyclable catalysts (e.g., Amberlyst-15) .
- Flow chemistry : Continuous reactors improve heat transfer for exothermic cyclization steps, reducing byproducts .
- Purification : Gradient column chromatography (hexane:EtOAc 8:2 → 6:4) resolves regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
